![molecular formula C14H20ClNO3 B13466190 methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride CAS No. 2919940-69-3](/img/structure/B13466190.png)
methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Esterification: The ester group is formed by reacting the pyrrolidine derivative with an appropriate esterifying agent, such as methyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2S,4R)-4-(methoxy)pyrrolidin-2-yl]acetate hydrochloride
- Methyl 2-[(2S,4R)-4-(ethoxy)pyrrolidin-2-yl]acetate hydrochloride
- Methyl 2-[(2S,4R)-4-(propoxy)pyrrolidin-2-yl]acetate hydrochloride
Uniqueness
Methyl 2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetate hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
2919940-69-3 |
|---|---|
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
methyl 2-[(2S,4R)-4-phenylmethoxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)8-12-7-13(9-15-12)18-10-11-5-3-2-4-6-11;/h2-6,12-13,15H,7-10H2,1H3;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
FWKDEYWXBSSGLM-JHEYCYPBSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)CC1CC(CN1)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


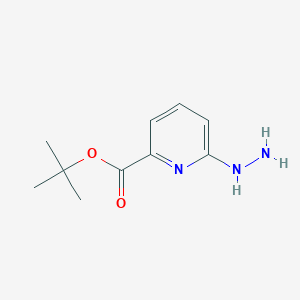

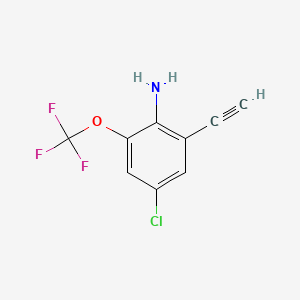
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
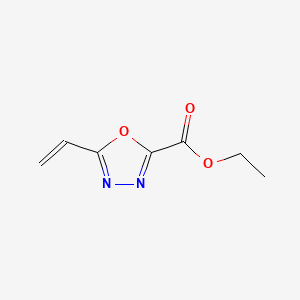
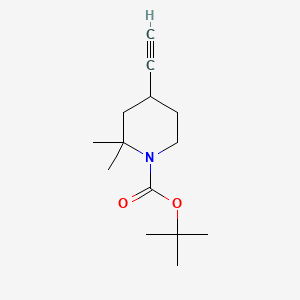
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
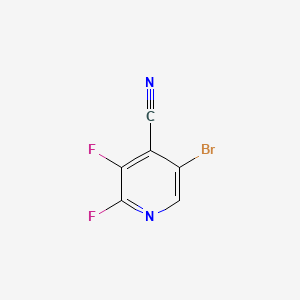
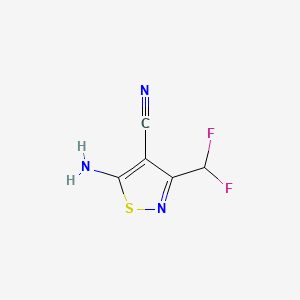
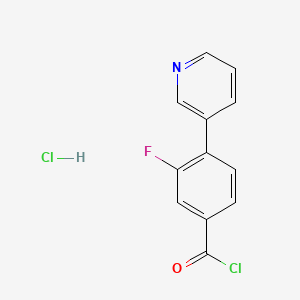
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
